(1R)-2-Methyl-1-(2-pyridyl)propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

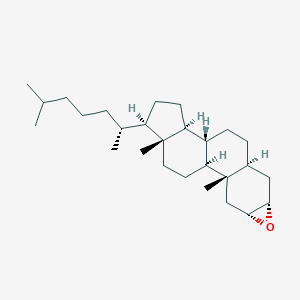

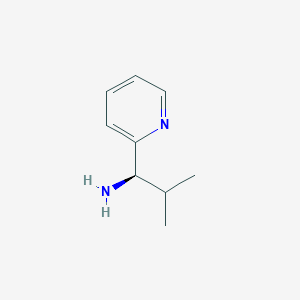

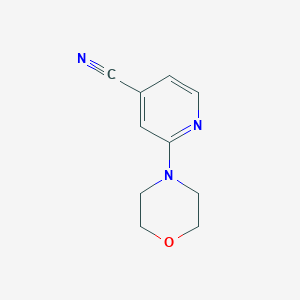

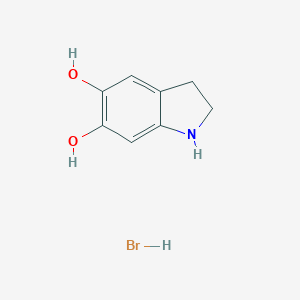

“(1R)-2-Methyl-1-(2-pyridyl)propylamine” is a chemical compound with the molecular formula C9H14N2 . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of pyridine-containing biaryls, such as “(1R)-2-Methyl-1-(2-pyridyl)propylamine”, is a challenging task. Traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed as solutions for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .Molecular Structure Analysis

The molecular structure of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” is characterized by a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis

The chemical reactions involving “(1R)-2-Methyl-1-(2-pyridyl)propylamine” are challenging due to the capricious nature of 2-pyridine organometallics and the instability and poor reactivity of 2-pyridyl boron reagents in Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” are characterized by its molecular structure, which includes a total of 25 bonds, 11 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 Pyridine .Scientific Research Applications

Organic Synthesis and Catalysis

Bipyridine derivatives, including our compound of interest, serve as valuable starting materials in organic synthesis. They participate in various reactions, such as Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, and Wurtz coupling . These cross-coupling reactions allow the construction of C(sp²)–C(sp²) bonds, making them essential for creating complex molecules.

Suzuki Coupling Reaction: The Suzuki coupling reaction, catalyzed by transition metals, is particularly attractive for bipyridine synthesis. It enables the formation of C(sp²)–C(sp²) bonds and has been widely used to create bipyridine structures . Researchers have explored this method extensively due to its versatility and efficiency.

Alternative Pathways: Sulfur and Phosphorous Compounds

Apart from metal-catalyzed methods, alternative pathways involving sulfur and phosphorous compounds offer promising avenues for bipyridine synthesis. These approaches address challenges associated with traditional catalysis methods .

Mechanism of Action

The mechanism of action of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” in chemical reactions involves the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles. This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .

Safety and Hazards

Future Directions

The future directions in the research and application of “(1R)-2-Methyl-1-(2-pyridyl)propylamine” involve the development of more efficient methods for the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles. This includes further modifications to the Suzuki–Miyaura coupling, the exploration of alternative nucleophilic reagents, and the advancement of C−H activation techniques .

properties

IUPAC Name |

(1R)-2-methyl-1-pyridin-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7(2)9(10)8-5-3-4-6-11-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKQDUXKROXADZ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-Methyl-1-(2-pyridyl)propylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)